molecular formula C22H24N4O2 B14935038 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B14935038
M. Wt: 376.5 g/mol
InChI Key: WUZZWUMFSWFVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both benzimidazole and isoindoline moieties Benzimidazole is a heterocyclic aromatic organic compound, while isoindoline is a bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps

    Preparation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Isoindoline Group: The isoindoline moiety can be introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Final Coupling: The final step involves coupling the benzimidazole and isoindoline moieties using reagents like carbodiimides to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The isoindoline moiety can be reduced to form dihydro derivatives.

    Substitution: Both the benzimidazole and isoindoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the isoindoline moiety results in dihydro derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antibacterial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The isoindoline group may also contribute to the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety and have similar biological activities.

    Isoindoline Derivatives: Compounds like phthalazinone and isoindoline-1,3-dione share the isoindoline moiety and are used in various applications.

Uniqueness

What sets N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide apart is the combination of both benzimidazole and isoindoline moieties in a single molecule. This unique structure allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C22H24N4O2/c1-13(2)11-19(21-24-16-9-5-6-10-17(16)25-21)23-20(27)12-18-14-7-3-4-8-15(14)22(28)26-18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,27)(H,24,25)(H,26,28)

InChI Key

WUZZWUMFSWFVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.